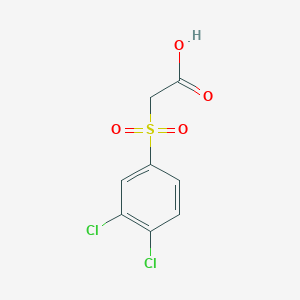

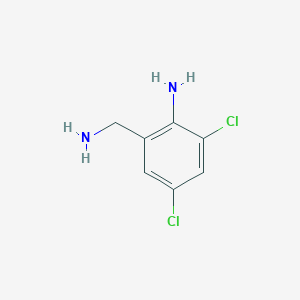

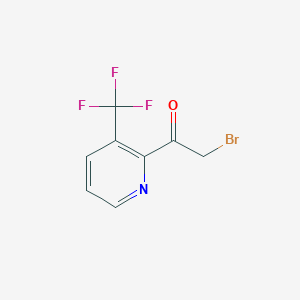

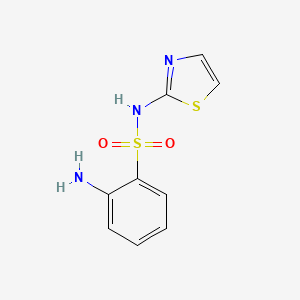

![molecular formula C7H12ClNO2 B3033135 2-氮杂双环[2.2.1]庚烷-3-羧酸,盐酸盐 CAS No. 88260-02-0](/img/structure/B3033135.png)

2-氮杂双环[2.2.1]庚烷-3-羧酸,盐酸盐

描述

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a compound of interest in the field of drug discovery due to its structural uniqueness and potential as a building block for pharmaceuticals. The compound is characterized by its azabicyclic structure, which is a nitrogen-containing bicyclic framework, and a carboxylic acid functional group that provides a point of further chemical modification .

Synthesis Analysis

The synthesis of azabicyclic compounds, including those similar to 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, has been explored through various methods. For instance, the aza Diels-Alder reaction has been utilized to create enantiomers of exo 2-azabicyclo[2,2,1]heptane-3-carboxylic acid, which were then advanced to form cyclic disulfide peptides . Additionally, photochemical [2+2]-cyclization has been employed to synthesize 2-azabicyclo[3.2.0]heptanes, which are structurally related and serve as advanced building blocks for drug discovery . The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues also highlights the versatility of azabicyclic structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds like 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is characterized by a rigid, constrained framework that can mimic the conformation of other biologically active molecules. For example, exo-2-Phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a constrained proline analogue, indicating the potential of azabicyclic compounds to serve as substitutes for common amino acids in peptides and proteins .

Chemical Reactions Analysis

Azabicyclic compounds participate in a variety of chemical reactions that are useful in the synthesis of complex molecules. The Diels-Alder cycloaddition is a key reaction in constructing azabicyclic frameworks, as demonstrated in the synthesis of various analogues . The reductive radical addition is another reaction that has been used to create neuroexcitants from azabicyclic precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their rigid structures and the presence of nitrogen in the ring system. These properties are crucial for their interaction with biological targets and their overall pharmacokinetic profiles. The synthesis of non-chiral analogues of amino acids, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, showcases the ability to modify these properties to suit specific medicinal chemistry applications .

科学研究应用

对映纯类似物的合成

研究表明,3-羟脯氨酸类似物对映体纯净的 2-羟基-7-氮杂双环[2.2.1]庚烷-1-羧酸已被合成,表明它们在为科学应用创造受限类似物方面具有潜力(Avenoza 等人,2002)。

水溶液中的不对称合成

水溶液中的氮杂-狄尔斯-阿尔德反应已用于合成甲基和乙基 2-氮杂双环[2.2.1]庚烷-3-羧酸酯衍生物(Waldmann 和 Braun,1991)。

改进的合成方法

已经开发出一种改进的合成方法用于 (1R,3S,4S)-2-氮杂双环[2.2.1]庚烷-3-羧酸,展示了在生产该化合物方面的效率提高(Tararov 等人,2002)。

在形式合成中的应用

对映体纯净的 3-羟基-7-氮杂双环[2.2.1]庚烷-1-羧酸的合成在像蝙蝠毒素这样的化合物的形式合成中具有意义(Avenoza 等人,1999)。

乙烷脯氨酸的新方法

已经开发出合成 2-氮杂双环[2.2.1]庚烷-1-羧酸(2,4-乙烷脯氨酸)的新方法,展示了其在各种科学研究应用中的潜力(Grygorenko 等人,2009)。

双环氨基酸衍生物的合成

氮杂-狄尔斯-阿尔德反应已用于不对称合成双环氨基酸衍生物,这对于分子化学的科学研究很重要(Waldmann 和 Braun,1991)。

安全和危害

作用机制

Target of Action

It’s worth noting that similar azabicyclo compounds have been used in the synthesis of inhibitors for various enzymes, suggesting potential enzyme targets .

Mode of Action

Related azabicyclo compounds have been reported to interact with their targets through various mechanisms, such as nucleophilic attack and intramolecular cyclization .

Biochemical Pathways

The compound’s synthesis involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes , which may suggest its involvement in similar biochemical reactions.

Result of Action

Related compounds have been used in the synthesis of inhibitors for various enzymes, suggesting potential inhibitory effects on these enzymes .

属性

IUPAC Name |

2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKAJPOKLIRLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607983 | |

| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88260-02-0 | |

| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

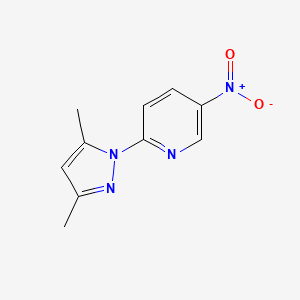

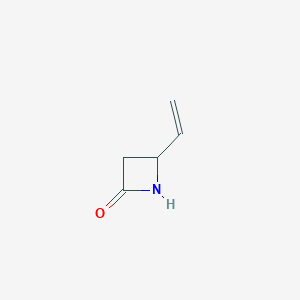

![Diethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B3033062.png)